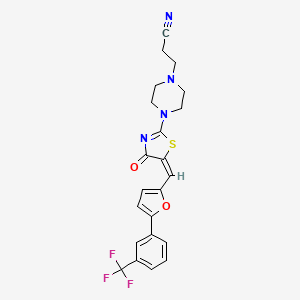

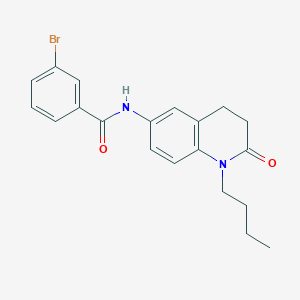

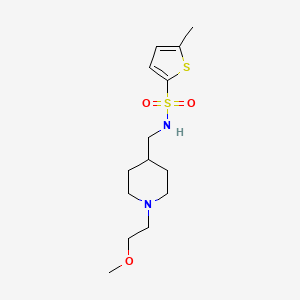

![molecular formula C8H12N2O3 B2990501 (3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 2402789-88-0](/img/structure/B2990501.png)

(3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods like X-ray crystallography to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, reactivity, stability, etc .Scientific Research Applications

Antitumor Agent Development

A significant application of this compound is in the development of antitumor agents. For instance, a derivative, N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid, was synthesized as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This compound showed promising results in inhibiting the growth of tumor cells in culture, suggesting its potential as an effective antitumor agent (Gangjee et al., 2000).

Tumor-Targeting via Folate Receptor

Another research focus is on designing compounds for targeted antitumor therapy via folate receptor (FR) cellular uptake. For example, a series of 6-substituted straight side chain pyrrolo[2,3-d]pyrimidines were synthesized to target FR-mediated cellular uptake and inhibit de novo purine nucleotide biosynthesis. These compounds showed selective uptake via FRα and FRβ, demonstrating their potential in targeted cancer therapy (Wang et al., 2013).

Synthesis and Chemical Reactions

The compound and its derivatives are also studied for their synthesis and reaction properties. For example, a novel method was described for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, indicating the compound's versatility in chemical synthesis (Santilli et al., 1971). Additionally, research into the synthesis and reactions of Biginelli-compounds, which are derivatives of pyrimidine-5-carboxylic acid, highlights the compound's role in facilitating the study of complex chemical reactions (Kappe & Roschger, 1989).

Biological Activities

The compound's derivatives have been explored for various biological activities. For instance, studies on esters of 2-oxo- and 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids revealed a broad spectrum of biological activities, which could be significant in developing new therapeutic agents (Zavodnik et al., 2005). Additionally, a series of 6-oxo-1,6-dihydropyrimidin-5-carboxamides showed promising antibacterial and antioxidant activities, further demonstrating the compound's potential in medicinal chemistry (Rambabu et al., 2021)

Crystal Structure and Conformation Analysis

Research on the crystal structure and conformation of the compound's derivatives has also been conducted. For example, studies on ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate provided insights into its crystal packing and molecular conformation, crucial for understanding its chemical and biological properties (Cheng et al., 2008).

Exploration of Chemical Reactions

The compound has also been used in studying various chemical reactions. For instance, the synthesis and exchange reactions of 5-alkyl-2-oxo-6-thioxo-1,2,3,6-hexahydropyrimidine-4-carboxylic acids provided insights into the stability and reactivity of these compounds under physiological conditions, which is valuable for pharmaceutical applications (Batty et al., 1997).

Water Ultrasound-Assisted Oxidation

An innovative water ultrasound oxidation method was applied to 2-oxo-1,2,3,4-tetrahydropyrimidines, demonstrating a green and efficient approach to chemical synthesis. This method aligns with sustainable chemistry principles, indicating the compound's role in environmentally friendly chemical processes (Gavrilović et al., 2018).

In Vivo Antitumor Activity

The in vivo antitumor activity of pyrrolo[2,3-d]pyrimidine derivatives has been investigated, revealing their effectiveness against tumor growth in animal models. This research underscores the potential of these compounds in cancer therapy (Wang et al., 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(3S,4aS)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c11-7(12)6-4-5-2-1-3-10(5)8(13)9-6/h5-6H,1-4H2,(H,9,13)(H,11,12)/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESPWRZQRDPKFJ-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(NC(=O)N2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@H](NC(=O)N2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

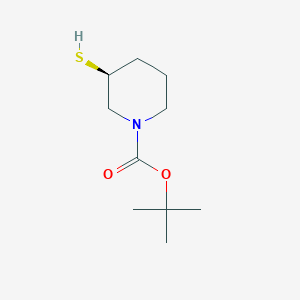

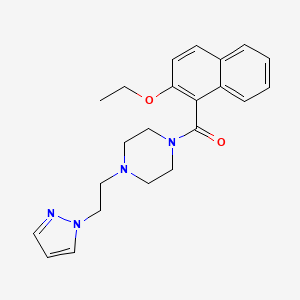

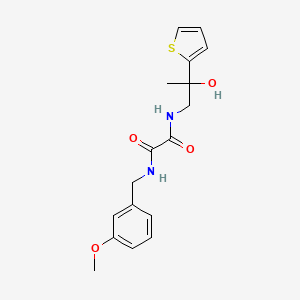

![Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate](/img/structure/B2990420.png)

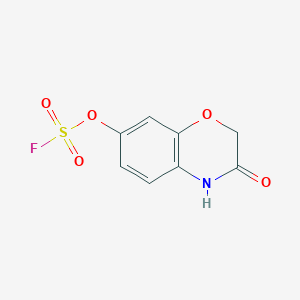

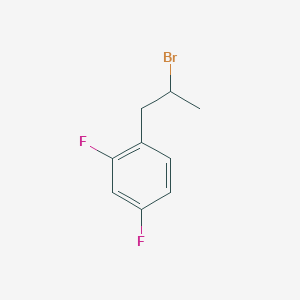

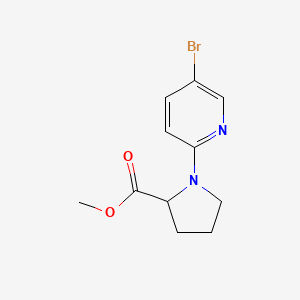

![1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid](/img/structure/B2990423.png)

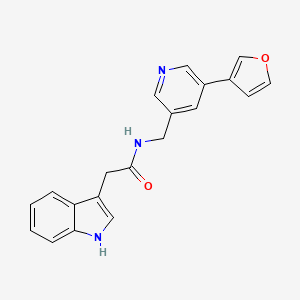

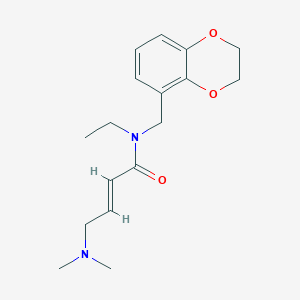

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2990428.png)